Home > Products > Screening Compounds P64514 > Dihydropleuromutilin
Dihydropleuromutilin - 42302-24-9

Dihydropleuromutilin

Catalog Number: EVT-1442527
CAS Number: 42302-24-9
Molecular Formula: C22H36O5
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydropleuromutilin is a semisynthetic antibiotic and derivative of pleuromutilin. It is active against S. aureus, M. hominis, M. gallisepticum, and M. hyorhinis bacteria (MICs = 0.5, 0.3, 0.3, and 2 µg/ml, respectively).

Overview

Dihydropleuromutilin is a semi-synthetic derivative of pleuromutilin, a natural antibiotic originally derived from the fungus Pleurotus mutilus. This compound has gained attention due to its potent antibacterial properties, particularly against Gram-positive bacteria, including strains resistant to other antibiotics. Dihydropleuromutilin is classified as a member of the pleuromutilin class of antibiotics, which are characterized by their unique mechanism of action and structure.

Source and Classification

Dihydropleuromutilin is synthesized from pleuromutilin, which is produced by the fermentation of the Pleurotus mutilus fungus. The compound falls under the category of antibiotics and is specifically classified as a pleuromutilin antibiotic. Its mechanism involves inhibition of bacterial protein synthesis, making it effective against various bacterial infections.

Synthesis Analysis

Methods and Technical Details

Dihydropleuromutilin can be synthesized through several methods, primarily focusing on modifying the natural pleuromutilin structure. The synthesis typically involves:

  1. Chemical Modification: Altering specific functional groups in pleuromutilin to enhance its antibacterial activity and pharmacokinetic properties.
  2. Semi-synthetic Approaches: Utilizing chemical reactions such as hydrogenation to reduce double bonds in the pleuromutilin structure, resulting in dihydropleuromutilin.

The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of dihydropleuromutilin is C21H36O5C_{21}H_{36}O_5, with a molecular weight of approximately 364.52 g/mol. The compound features a complex polycyclic structure with multiple chiral centers, which contributes to its biological activity. Key structural components include:

  • A core mutilin skeleton
  • Various hydroxyl and carbonyl functional groups
  • A distinctive side chain that enhances its binding affinity to bacterial ribosomes

The three-dimensional conformation of dihydropleuromutilin allows it to effectively interact with the bacterial ribosome, inhibiting protein synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Dihydropleuromutilin undergoes various chemical reactions that can affect its stability and efficacy:

  1. Hydrogenation: This reaction is crucial for converting pleuromutilin into dihydropleuromutilin, involving the addition of hydrogen across double bonds.
  2. Hydrolysis: Under certain conditions, dihydropleuromutilin may hydrolyze, impacting its antibacterial activity.
  3. Oxidation: The presence of hydroxyl groups makes dihydropleuromutilin susceptible to oxidation, which can alter its pharmacological properties.

Understanding these reactions is essential for optimizing the synthesis and storage conditions for dihydropleuromutilin.

Mechanism of Action

Process and Data

Dihydropleuromutilin exerts its antibacterial effects primarily by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by obstructing the peptidyl transferase center, preventing aminoacyl-tRNA from entering the ribosome and forming peptide bonds. This mechanism is similar to that of other protein synthesis inhibitors but is distinguished by its ability to target specific ribosomal sites effectively.

Data from clinical studies indicate that dihydropleuromutilin demonstrates potent activity against resistant strains of bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, making it a valuable option in antibiotic therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihydropleuromutilin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but exhibits limited solubility in water.
  • Stability: The compound is generally stable under dry conditions but may degrade when exposed to moisture or extreme pH levels.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Dihydropleuromutilin has several significant applications in medicine:

  1. Antibiotic Therapy: It is primarily used for treating infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics.
  2. Research Tool: Dihydropleuromutilin serves as a valuable tool in microbiological research for studying bacterial resistance mechanisms.
  3. Veterinary Medicine: The compound has also been explored for use in veterinary applications due to its efficacy against animal pathogens.
Chemical Structure and Biosynthesis of Dihydropleuromutilin

Structural Elucidation and Stereochemical Configuration

Dihydropleuromutilin (C₂₂H₃₆O₅; MW 380.52 g/mol) is characterized by the saturation of the C19-C20 double bond present in its parent compound pleuromutilin. This modification reduces the vinyl group to an ethyl moiety (–CH₂–CH₃) while preserving the intricate tricyclic diterpenoid framework composed of a fused 5-6-8 ring system. The molecule retains eight contiguous stereocenters, including the critical C11 quaternary carbon and the C14 glycolate attachment point essential for ribosomal binding [3] [8]. X-ray crystallographic analyses confirm that hydrogenation induces minimal conformational distortion in the decahydronaphthalene core (rings A/B) but subtly alters the spatial orientation of the eight-membered ring (ring C) due to the change from sp² to sp³ hybridization at C19 [3] [5]. The absolute stereochemistry at positions C3a(αS), C4(βR), C5(αS), C6(αR), C8(βR), C9(αR), C9a(βR), and C10(αR) remains identical to pleuromutilin, preserving the overall molecular topology required for biological activity [3] [8].

Comparative Analysis with Pleuromutilin and Other Derivatives

The structural distinction between dihydropleuromutilin and its progenitor significantly influences physicochemical properties while maintaining antibacterial potency. Key comparisons include:

Table 1: Structural and Functional Comparison of Pleuromutilin Derivatives

CompoundC19-C20 ModificationMolecular FormulaKey Functional AttributesAntibacterial Spectrum
PleuromutilinEthenyl (CH=CH₂)C₂₂H₃₄O₅Base compound; moderate solubility; vinyl group susceptible to oxidationPrimarily Gram-positive bacteria
DihydropleuromutilinEthyl (CH₂-CH₃)C₂₂H₃₆O₅Enhanced stability; similar ribosomal binding affinity; slightly increased lipophilicityComparable to pleuromutilin against S. aureus, Mycoplasma spp.
Tiamulin/ValnemulinComplex amine substituentsVariesVeterinary antibiotics; improved tissue penetration; extended half-lifeBroad-spectrum in animals, including resistant strains
LefamulinTrifluoromethyl anilineC₂₈H₄₅F₃N₂O₆SHuman systemic antibiotic; optimized pharmacokinetics; binds PTC with high affinityCommunity-acquired pneumonia (CAP) pathogens
12-epi-Mutilin C20 DerivativesVaried alkyl/aryl groupsVariesModified C12 stereochemistry enables activity against Gram-negative pathogens via reduced effluxExpanded spectrum including Enterobacteriaceae

Experimental evidence indicates that saturation minimally impacts ribosomal binding affinity. Studies confirm that dihydropleuromutilin exhibits MIC values against Staphylococcus aureus and Mycoplasma species (0.3–0.5 μg/mL) nearly identical to pleuromutilin, demonstrating that the C19-C20 alkene is not essential for target engagement [5] [8]. However, the ethyl group increases molecular lipophilicity (logP increase ≈0.3–0.5 units), potentially influencing membrane permeability and cellular accumulation [5]. Unlike C14-modified clinical derivatives (e.g., lefamulin), dihydropleuromutilin primarily serves as a synthetic intermediate for further chemical elaboration rather than a therapeutic endpoint [4] [5].

Biosynthetic Pathways in Basidiomycete Fungi

Dihydropleuromutilin is generated through semi-synthetic hydrogenation of pleuromutilin, which itself originates from complex biosynthetic machinery in basidiomycete fungi like Clitopilus passeckerianus. The native pathway proceeds via a sequence of enzyme-catalyzed transformations:

Role of Diterpene Synthases in Cyclization

The pleuromutilin backbone assembly initiates with bifunctional diterpene synthase Pl-cyc (Ple3), which possesses both class II and class I terpenoid cyclase domains. This enzyme orchestrates a multistep cyclization cascade:

  • Class II activity (N-terminal domain): Protonation-triggered cyclization of geranylgeranyl diphosphate (GGPP) generates the labdadienyl/copalyl intermediate, followed by a concerted ring contraction yielding a 5-6 bicyclic system with a characteristic decalin core.
  • Class I activity (C-terminal domain): Dephosphorylation initiates a second cyclization, forming the strained eight-membered ring characteristic of the premutilin scaffold (C₂₀H₃₄O). Computational models suggest this step involves transient carbocation intermediates stabilized by hydrophobic enzyme pockets [2] [7] [8]. Mutagenesis studies confirm that active site residues (e.g., D/E-rich motifs coordinating Mg²⁺ in class II domain) are indispensable for catalytic efficiency [7] [10].

Enzymatic Modifications: Cytochrome P450s and Dehydrogenases

Following cyclization, premutilin (135) undergoes oxidative tailoring by three cytochrome P450 monooxygenases and a dehydrogenase:

  • Pl-p450-1 (Ple5): Mediates stereoselective C11 hydroxylation, introducing a tertiary alcohol group.
  • Pl-p450-2 (Ple6): Catalyzes allylic C3 hydroxylation.
  • Pl-sdr (Ple7): A short-chain dehydrogenase oxidizes the C3 alcohol to a ketone, yielding mutilin (138).
  • Pl-atf (Ple2): Acetylates the C14 hydroxyl.
  • Pl-p450-3 (Ple1): Performs the final, regioselective hydroxylation of the C14 acetyl methyl group, generating the glycolic acid moiety of pleuromutilin [7] [8] [14].

Table 2: Key Enzymes in Pleuromutilin Biosynthesis

EnzymeGene LocusFunctionCatalytic MechanismProduct
Diterpene SynthasePl-cyc/Ple3Bifunctional cyclization of GGPPClass II: Protonation; Class I: Dephosphorylation/cyclizationPremutilin (135)
Cytochrome P450Pl-p450-1/Ple5C11 hydroxylationO₂-dependent hydroxylation11-Hydroxypremutilin
Cytochrome P450Pl-p450-2/Ple6C3 hydroxylationAllylic hydroxylation3,11-Dihydroxypremutilin
DehydrogenasePl-sdr/Ple7C3 alcohol oxidationNAD⁺-dependent oxidationMutilin (138)
AcetyltransferasePl-atf/Ple2C14 acetylationAcetyl-CoA transfer14-O-Acetylmutilin (139)
Cytochrome P450Pl-p450-3/Ple1C14 acetyl methyl hydroxylationTerminal hydroxylationPleuromutilin (140)

Heterologous expression in Aspergillus oryzae has validated this pathway, with co-expression of Pl-cyc, P450s, Pl-sdr, and Pl-atf yielding pleuromutilin and 14-O-acetylmutilin [7] [8]. Notably, dihydropleuromutilin is not a natural intermediate; it arises exclusively through post-biosynthetic chemical reduction of pleuromutilin’s C19-C20 alkene.

Semi-Synthetic Production Strategies

Dihydropleuromutilin is industrially produced via catalytic hydrogenation of pleuromutilin under controlled conditions:

  • Catalyst: Palladium on carbon (Pd/C, 5–10% loading) or platinum oxide (PtO₂)
  • Conditions: 25–50°C, 1–3 atm H₂ pressure in ethanol or ethyl acetate
  • Yield: >95% with complete stereoselectivity and no epimerization at adjacent centers [4] [5]

Alternative approaches include microbial biotransformation using engineered Actinomycetes expressing hydrogenases, though this remains less efficient than chemical catalysis. The product serves as a versatile synthon for further modifications:

  • C14 esterification: Introduction of heterocyclic amines (e.g., triazoles, thiadiazoles) to enhance ribosomal binding or evade efflux pumps.
  • C12 epimerization: Alkaline conditions promote retro-allylation/allylation, yielding 12-epi-dihydropleuromutilin—a scaffold permitting functionalization active against Gram-negative pathogens [3] [5] [9].
  • C20 derivatization: Radical additions (e.g., thiol-ene reactions, ATRA with perfluoroalkyl iodides) exploit the saturated ethyl group for introducing fluorinated or polar moieties to optimize pharmacokinetics [5] [9].

Recent advances utilize computational docking models to predict optimal C14/C20 substituents that occupy ribosomal pockets vacated by clinical pleuromutilins, accelerating the design of novel dihydropleuromutilin derivatives with enhanced activity spectra [9].

Properties

CAS Number

42302-24-9

Product Name

Dihydropleuromutilin

IUPAC Name

[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C22H36O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h13-14,16,18-19,23,26H,6-12H2,1-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1

InChI Key

RTOIPDPHQXGIRG-JKZASVEESA-N

SMILES

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CO)C

Synonyms

2-Hydroxy-acetic Acid (3aS,4R,5S,6R,8R,9R,9aR,10R)-6-Ethyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester;

Canonical SMILES

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CO)C

Isomeric SMILES

CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.